Chelidonine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La chélidonine peut être synthétisée par une série de réactions chimiques impliquant l’uréthane et le bromure de benzyle comme éléments constitutifs . Le processus commence par le nitrile (5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile), qui subit une hydrolyse pour former de l’acide carboxylique. Cet acide carboxylique est ensuite soumis à une dégradation de Curtius pour produire de l’isocyanate brut. La réaction de l’isocyanate brut avec l’alcool benzylique produit de l’uréthane, qui est ensuite réagi avec le bromure de benzyle pour former de la chélidonine .

Méthodes de production industrielle : La production industrielle de la chélidonine implique généralement l’extraction de la Chélidoine majeure. La matière végétale est récoltée, séchée et réduite en poudre. La poudre est ensuite extraite à l’éthanol dans un appareil Soxhlet. L’extrait est évaporé sous pression réduite, et les résidus sont dissous dans de l’acide sulfurique. La couche acide est alcalinisée avec de l’ammoniaque et extraite au chloroforme. La fraction chloroformique est concentrée sous vide pour obtenir la chélidonine .

Analyse Des Réactions Chimiques

Types de réactions : La chélidonine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : La chélidonine peut être oxydée à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.

Réduction : La réduction de la chélidonine peut être réalisée à l’aide de borohydrure de sodium ou d’hydrure de lithium aluminium.

Substitution : Les réactions de substitution impliquant la chélidonine utilisent souvent des agents halogénants comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la chélidonine, tels que des formes hydroxylées, halogénées et réduites .

4. Applications de la recherche scientifique

La chélidonine a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres alcaloïdes de la benzophénanthridine.

Biologie : Étudié pour ses effets sur les processus cellulaires, y compris l’apoptose et la régulation du cycle cellulaire.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme pesticide naturel.

Applications De Recherche Scientifique

Anticancer Properties

Chelidonine has been extensively studied for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and autophagy in cancer cells, particularly in breast cancer (MCF-7) cells. The mechanism involves modulation of key proteins such as Bax, Bcl-2, and DAPK1A, which are crucial in regulating cell death pathways. Notably, this compound exhibits dose-dependent effects, where lower concentrations primarily induce apoptosis while higher concentrations shift the mechanism towards autophagy .

Table 1: Anticancer Effects of this compound on Various Cell Lines

| Cancer Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 4 | Induces apoptosis |

| HepG2 (Liver Cancer) | 4 | Cytotoxicity observed |

| L1210 (Leukemia) | 4 | Inhibits proliferation |

| Pancreatic Adenocarcinoma | 4 | Cytotoxic effects noted |

| Colon Cancer | 4 | Significant growth inhibition |

Anti-inflammatory Effects

Recent studies have highlighted this compound's potential in treating inflammatory conditions. It demonstrates significant inhibitory effects on airway inflammation, suggesting its utility in managing allergic asthma. In experimental models, this compound has shown the ability to reduce inflammatory markers and improve lung function .

Cardiovascular Applications

This compound's safety profile has been investigated through cardiovascular pharmacology studies. Its effects on heart rate and blood pressure have been analyzed in conscious rat models, providing insights into its cardiovascular safety and potential therapeutic applications . The compound's interactions with muscarinic receptors have also been explored, indicating a relaxant effect on bladder and trachea tissues .

Formulation Development

To enhance the bioavailability of this compound, researchers have developed nanoparticles using poly(lactic-co-glycolic acid). These formulations aim to improve the therapeutic index by overcoming the limitations associated with this compound's poor water solubility and low bioavailability. In vitro studies have shown that this compound-loaded nanoparticles exhibit superior anti-cancer efficacy compared to free this compound .

Case Study 1: this compound in Combination Therapy

A study investigated the synergistic effects of this compound with lenvatinib in hepatocellular carcinoma (HCC) cells. The results indicated that combining these agents enhanced apoptotic effects and reduced tumor growth in vivo, suggesting a promising avenue for combination therapies in cancer treatment .

Case Study 2: Safety Pharmacology

In a series of safety pharmacology studies involving conscious rats, this compound demonstrated a favorable cardiovascular profile with no significant adverse effects on heart function or blood pressure. This finding supports the potential use of this compound in clinical settings without raising concerns about cardiovascular toxicity .

Mécanisme D'action

La chélidonine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle inhibe l’acétylcholinestérase et la butyrylcholinestérase, ce qui entraîne une augmentation des niveaux d’acétylcholine dans le système nerveux . Cette action contribue à ses effets analgésiques et spasmolytiques. De plus, la chélidonine induit l’apoptose dans les cellules cancéreuses en activant les caspases et en perturbant le potentiel de la membrane mitochondriale .

Comparaison Avec Des Composés Similaires

La chélidonine est souvent comparée à d’autres alcaloïdes de la benzophénanthridine tels que la chélérythrine, la sanguinarine et la protopine . Bien que tous ces composés partagent des caractéristiques structurales similaires, la chélidonine est unique dans sa capacité à inhiber à la fois l’acétylcholinestérase et la butyrylcholinestérase . Cette double action inhibitrice la distingue des autres alcaloïdes apparentés, qui peuvent ne cibler qu’une seule de ces enzymes.

Composés similaires :

- Chélérythrine

- Sanguinarine

- Protopine

Le profil pharmacologique unique de la chélidonine et ses diverses applications en font un composé d’un intérêt considérable dans divers domaines de la recherche scientifique.

Activité Biologique

Chelidonine, a prominent alkaloid derived from Chelidonium majus , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is known for its pharmacological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and modulation of various signaling pathways. Its mechanisms of action are primarily linked to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in malignant cells.

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential in reducing inflammation, particularly in osteoarthritis (OA) models.

- Mechanism : this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. It reduces the expression of inflammatory cytokines such as IL-6, IL-12, and TNF-α in IL-1β-stimulated chondrocytes .

- In Vitro Findings : In experiments involving chondrocytes treated with IL-1β, this compound significantly decreased the release of matrix metalloproteinases (MMPs) such as MMP1, MMP3, MMP13, and aggrecanases ADAMTS4 and ADAMTS5 .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control Level | IL-1β Level | This compound Treatment |

|---|---|---|---|

| IL-6 | Low | High | Significantly Reduced |

| IL-12 | Low | High | Significantly Reduced |

| TNF-α | Low | High | Significantly Reduced |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and HeLa cells.

- Cell Viability : In studies using HNSCC cell lines, this compound suppressed cell growth effectively at concentrations as low as 1 µM. Notably, it did not trigger apoptosis at lower doses but did induce apoptotic-like death at higher concentrations .

- Mechanisms : The compound induces cell cycle arrest at the M phase by disrupting microtubule polymerization. This action leads to mitotic slippage and subsequent cell death . Additionally, this compound was found to downregulate telomerase activity in HepG2 cells through p38-p53 and PI3K/AKT signaling pathways .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | EC50 (µM) | Apoptosis Induction |

|---|---|---|

| FaDu | 1.0 | Minimal |

| HLaC78 | 1.6 | Moderate |

| HeLa | N/A | Yes |

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal apoptosis through the modulation of reactive oxygen species (ROS) levels.

Case Studies

- Osteoarthritis Model : In a rat model of OA, this compound administration resulted in decreased synovial inflammation and protection against cartilage degeneration. Histopathological assessments showed improved cartilage thickness and reduced inflammatory cell infiltration .

- Cancer Treatment : A clinical study indicated that patients receiving this compound as an adjunct therapy experienced enhanced tumor regression rates compared to standard treatment alone, suggesting its potential role in combinatorial cancer therapies .

Propriétés

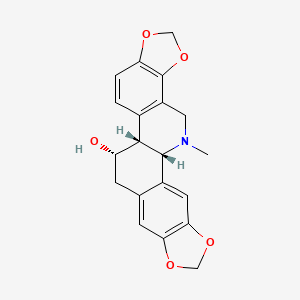

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZOCIIQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10878474 | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-87-2, 476-32-4 | |

| Record name | (±)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chelidonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHELIDONINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.